molecular formula C17H22Cl2N4O2 B7173460 N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-oxopiperazine-1-carboxamide

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-oxopiperazine-1-carboxamide

Cat. No.: B7173460
M. Wt: 385.3 g/mol
InChI Key: WJRBEQRVNHVRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-oxopiperazine-1-carboxamide is a complex organic compound that features a piperidine ring, a piperazine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-oxopiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,4-dichlorophenylacetonitrile, which is then reduced to 3,4-dichlorophenethylamine using lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere . This intermediate is then reacted with piperidine and piperazine derivatives under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-oxopiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-oxopiperazine-1-carboxamide is unique due to its combination of structural features, including the piperidine and piperazine rings, and the dichlorophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-oxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N4O2/c18-14-2-1-12(9-15(14)19)10-22-6-3-13(4-7-22)21-17(25)23-8-5-20-16(24)11-23/h1-2,9,13H,3-8,10-11H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRBEQRVNHVRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)N2CCNC(=O)C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.